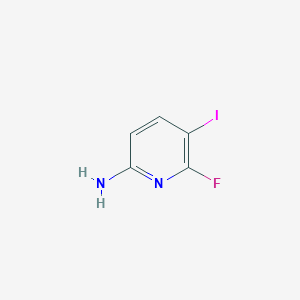

6-Fluoro-5-iodopyridin-2-amine

描述

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in contemporary organic synthesis. The presence of one or more halogen atoms on the pyridine ring provides reactive handles for chemists to introduce a variety of functional groups through cross-coupling reactions and nucleophilic substitutions. evitachem.comsmolecule.com This versatility has established them as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. apolloscientific.co.uk

The type and position of the halogen atom significantly influence the reactivity of the pyridine ring. For instance, iodine and bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. evitachem.comorganic-chemistry.org The fluorine atom, due to its strong electron-withdrawing nature, can activate adjacent positions for nucleophilic attack and can also impart desirable properties such as increased metabolic stability in drug candidates. evitachem.com

The synthesis of highly substituted pyridines can be challenging; thus, the strategic use of halogenated precursors is a key strategy. evitachem.com These scaffolds allow for the sequential and regioselective introduction of substituents, enabling the construction of complex molecular frameworks that would be difficult to access through other means.

Research Landscape of 6-Fluoro-5-iodopyridin-2-amine and Related Pyridinamine Derivatives

This compound is a di-halogenated pyridinamine that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure features an amino group at the 2-position, a fluorine atom at the 6-position, and an iodine atom at the 5-position. This specific arrangement of substituents offers multiple, distinct reaction sites for synthetic elaboration.

| Property | Value |

| IUPAC Name | 6-fluoro-5-iodo-2-pyridinamine |

| CAS Number | 884660-47-3 |

| Molecular Formula | C₅H₄FIN₂ |

| Molecular Weight | 238.00 g/mol |

While detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its preparation can be inferred from the synthesis of analogous compounds. A plausible route involves the iodination of 2-amino-6-fluoropyridine. The synthesis of the related compound, 2-amino-5-iodopyridine (B21400), has been achieved by treating 2-aminopyridine (B139424) with iodine and hydrogen peroxide. google.com A similar approach could likely be adapted for the synthesis of this compound.

The research interest in this compound and its analogs lies in their potential for selective functionalization. The iodine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other carbon-based fragments. Simultaneously, the fluorine atom at the 6-position can influence the reactivity of the C-2 amino group or potentially undergo nucleophilic aromatic substitution under specific conditions.

A notable application of a related compound, 2-amino-5-iodopyridine, is in the synthesis of epibatidine (B1211577) analogs, which are important tools for the characterization of nicotinic pharmacophores. nih.gov In these syntheses, the iodo-substituted aminopyridine is coupled with another molecular fragment using a palladium catalyst. nih.gov This highlights the utility of such halogenated aminopyridines as key precursors for complex, biologically relevant molecules.

The study of the amination of 2-fluoro-5-iodopyridine (B1304895) has shown that competition between the substitution of the iodine (catalytic) and the fluorine (non-catalytic) can occur, with the outcome depending on the reaction conditions and the nature of the amine. researchgate.net This differential reactivity is a key feature that makes these di-halogenated pyridines valuable in synthetic chemistry.

The table below compares this compound with some of its related derivatives, illustrating the variations in substitution patterns that are available to researchers.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C₅H₄FIN₂ | Amino at C2, Iodo at C5, Fluoro at C6 |

| 4-Fluoro-5-iodopyridin-2-amine | C₅H₄FIN₂ | Amino at C2, Fluoro at C4, Iodo at C5 |

| 2-Amino-5-iodopyridine | C₅H₅IN₂ | Amino at C2, Iodo at C5 |

| 2-Fluoro-5-iodopyridine | C₅H₄FIN | Fluoro at C2, Iodo at C5 |

| 5-Chloro-3-fluoro-4-iodopyridin-2-amine | C₅H₃ClFIN₂ | Amino at C2, Fluoro at C3, Iodo at C4, Chloro at C5 |

The diverse array of commercially available halogenated pyridinamine derivatives provides chemists with a rich toolbox for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research. apolloscientific.co.uk The strategic selection of a specific isomer allows for precise control over the introduction of new functional groups, underscoring the importance of these scaffolds in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOJWGIXSPPNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467865 | |

| Record name | 6-Fluoro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-47-3 | |

| Record name | 6-Fluoro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-5-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 5 Iodopyridin 2 Amine and Its Analogs

Strategies for Direct Halogenation and Amination

The direct introduction of halogen and amino groups onto a pyridine (B92270) scaffold is a primary strategy for synthesizing compounds like 6-fluoro-5-iodopyridin-2-amine. This approach involves either the regioselective iodination of a pre-existing fluorinated aminopyridine or the amination of a dihalogenated pyridine precursor.

A plausible and direct route for the synthesis of this compound involves the regioselective iodination of 2-amino-6-fluoropyridine. While specific peer-reviewed procedures for this exact transformation are not extensively detailed, the synthesis can be inferred from analogous reactions. For instance, the related compound 2-amino-5-iodopyridine (B21400) has been successfully synthesized by treating 2-aminopyridine (B139424) with iodine and hydrogen peroxide. This method suggests that a similar electrophilic iodination approach could be adapted for 2-amino-6-fluoropyridine, where the activating effect of the amino group directs the iodine to the adjacent C5 position.

Another approach for direct C-H iodination involves radical-based protocols. Such methods have been developed for a range of heteroaromatic compounds, including pyridines, allowing for C3 and C5 iodination. rsc.org The regioselectivity in these reactions is governed by the electronic properties of the substrate and the specific reaction conditions employed.

Table 1: Examples of Iodination Reactions on Pyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Aminopyridine | Iodine, Hydrogen Peroxide | 2-Amino-5-iodopyridine | |

| Pyridines/Pyridones | Radical-based C-H iodination protocol | C3 and C5 iodinated products | rsc.org |

An alternative synthetic strategy involves the introduction of the amino group onto a pyridine ring that already contains the fluoro and iodo substituents. This is typically achieved through the amination of dihalogenated pyridine precursors, which can be accomplished using either transition-metal-catalyzed or metal-free methods.

Transition-metal catalysis is a powerful tool for forming C-N bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are highly effective for the amination of aryl halides. The iodine atom at the 5-position of a dihalogenated pyridine is particularly susceptible to such reactions.

Recent advancements have also explored ruthenium-catalyzed amination of aminopyridines through π-coordination activation. researchgate.netthieme-connect.de This method allows for the diversification of aminopyridines by exchanging the amino group. For example, a ruthenium(II) species can catalyze the reaction between a 2-aminopyridine and various primary or secondary amines. This η6-coordination catalysis provides an alternative to traditional cross-coupling for accessing diverse aminopyridine derivatives. researchgate.net The scope of this reaction is broad, accommodating various functional groups on the pyridine ring and a range of alkylamines. thieme-connect.de

Table 2: Scope of Ruthenium-Catalyzed Amination of 2-Aminopyridines

| 2-Aminopyridine Substrate | Amine | Yield | Reference |

| 2-Amino-3-picoline | n-Hexylamine | 63% | thieme-connect.de |

| 4- or 5-substituted 2-aminopyridines | n-Hexylamine | Up to 99% | thieme-connect.de |

| 2-Aminopyridine | Various alkylamines | - | thieme-connect.de |

While transition-metal catalysis is prevalent, metal-free amination methods offer advantages in terms of cost and potential metal contamination in the final products. One such approach is the use of hypervalent iodine catalysis for intramolecular oxidative C-H amination. mdpi.com This method allows for the direct transformation of an inert aromatic C-H bond into a C-N bond, providing a streamlined route to nitrogen-containing heterocyclic compounds. While this has been demonstrated for the synthesis of dibenzoxazepinones, the underlying principle of catalyzed C-H amination presents a potential metal-free strategy for pyridine systems under specific conditions. mdpi.com

Amination of Halogenated Pyridine Precursors

Advanced Pyridine Ring Functionalization and Derivatization

The presence of multiple halogen atoms on the pyridine ring, as in precursors to this compound, allows for selective and sequential functionalization. Nucleophilic aromatic substitution is a key reaction in this context.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. youtube.comnih.gov The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, leading to the displacement of a halide leaving group. youtube.com In dihalogenated pyridines, the position of substitution is influenced by the nature of the halogens and the reaction conditions.

For a molecule like this compound, the fluorine atom at the C6 position could potentially undergo nucleophilic aromatic substitution. Studies on the amination of 2-fluoro-5-iodopyridine (B1304895) have shown that competition between the substitution of the iodine (via catalysis) and the fluorine (non-catalytic) can occur, with the outcome dependent on the reaction conditions and the nucleophile.

The utility of SNAr is further demonstrated in the synthesis of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines. researchgate.net This process involves a tandem nucleophilic aromatic substitution where the two fluorine atoms are displaced sequentially by different nucleophiles, showcasing the fine control that can be achieved in the derivatization of polyhalogenated pyridines. researchgate.net Such reactions are commonplace in medicinal chemistry for building molecular complexity. nih.gov

Table 3: Reactivity in Nucleophilic Aromatic Substitution of Halopyridines

| Substrate | Reaction Type | Key Feature | Reference |

| 2-Fluoro-5-iodopyridine | Amination | Competition between substitution at C2 (F) and C5 (I) | |

| 3-Substituted-2,6-difluoropyridines | Tandem SNAr | Sequential displacement of two fluorine atoms | researchgate.net |

| 2-Chloropyridine | SNAr with amines | Common method to introduce nitrogen nucleophiles | youtube.com |

Cross-Coupling Methodologies for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The functional group arrangement of this compound, featuring an iodine atom at the 5-position, makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, leveraging the reactivity of the carbon-iodine bond.

The iodine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide variety of aryl, alkyl, or other carbon-based fragments. This strategic placement enables selective functionalization, a key advantage in multi-step organic synthesis. While the fluorine at the 6-position primarily influences the electronic properties of the ring, the C-I bond is the more reactive site for typical cross-coupling conditions.

Common C-C bond-forming reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for creating biaryl structures or introducing alkyl groups.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the iodopyridinamine with a terminal alkyne. soton.ac.uk This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk A study on related 5- and 6-bromo-3-fluoro-2-cyanopyridines demonstrated successful Sonogashira coupling with a wide range of terminal alkynes, highlighting the compatibility of this reaction with functionalized fluoropyridine rings. soton.ac.uk

Heck Coupling: This reaction would form a new C-C bond by reacting the iodopyridinamine with an alkene in the presence of a palladium catalyst.

For C-N bond formation, the Buchwald-Hartwig amination is the most prominent methodology. This reaction would allow for the coupling of this compound with various primary or secondary amines, amides, or carbamates, catalyzed by a palladium-ligand complex. This is a powerful tool for synthesizing more complex aminopyridine derivatives.

The table below summarizes potential cross-coupling reactions for the functionalization of the this compound scaffold.

| Reaction Name | Bond Formed | Reactant | Key Reagents |

| Suzuki-Miyaura | Carbon-Carbon | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Carbon-Carbon | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Carbon-Carbon | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base |

| Buchwald-Hartwig | Carbon-Nitrogen | Amine (e.g., R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base |

Rearrangement Reactions in Pyridinamine Synthesis (e.g., Hofmann-type, Yamada-Curtius)

Rearrangement reactions provide alternative synthetic routes to pyridinamines, often by converting a carboxylic acid derivative into a primary amine with one fewer carbon atom. The Hofmann and Curtius rearrangements are classic examples of such transformations and have been successfully applied to the synthesis of various aminopyridines and their analogs.

The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield a primary amine. wikipedia.orgchemistwizards.compharmdguru.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org A notable application of this reaction in the pyridine series is the conversion of nicotinamide (B372718) (pyridine-3-carboxamide) into 3-aminopyridine. chemistwizards.com This methodology has also been adapted for radiosynthesis, where a Hofmann-type rearrangement was used to transform [¹⁸F]fluorinated pyridinecarbonitriles (after hydrolysis to carboxamides) into the corresponding 5-[¹⁸F]fluoro-2-pyridinamine and 6-[¹⁸F]fluoro-2-pyridinamine. researchgate.net This demonstrates the utility of the Hofmann rearrangement in accessing functionalized pyridinamines, even under the constraints of radiochemical synthesis. researchgate.net

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. masterorganicchemistry.com The acyl azide is typically prepared from a carboxylic acid derivative. masterorganicchemistry.com This method offers a mild alternative to the Hofmann rearrangement and avoids the use of harsh basic conditions and bromine. A recent application demonstrated the utility of the Yamada-Curtius reaction, a modification of the Curtius rearrangement, for the preparation of the PET radioligand 3-[¹⁸F]fluoro-4-aminopyridine with good radiochemical yield. researchgate.net In another example, a tandem Curtius rearrangement/6π-electrocyclization was a key step in the total synthesis of the alkaloid (−)-lyconadin C, forming a pyridone ring system from an isocyanate intermediate. nih.gov

These rearrangement reactions are powerful tools for synthesizing pyridinamines, including fluorinated analogs, by providing a pathway to introduce an amino group onto a pre-functionalized pyridine ring.

Radiosynthesis of Fluorinated Pyridinamines

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules for Positron Emission Tomography (PET) is a cornerstone of modern medical imaging. nih.gov Fluorinated pyridinamines are valuable synthons for developing novel PET radiotracers due to the prevalence of the pyridine scaffold in bioactive molecules. nih.gov

[¹⁸F]Fluoride Incorporation Techniques for Pyridine Scaffolds

The most common and efficient method for introducing no-carrier-added [¹⁸F]fluoride into pyridine rings is through nucleophilic aromatic substitution (SₙAr). nih.gov Due to the electron-rich nature of the pyridine ring, these reactions can be challenging and typically require an activated precursor. researchgate.net

The process generally involves reacting the precursor with an activated K[¹⁸F]F-Kryptofix 2.2.2 (K₂₂₂) complex in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (120-180°C). researchgate.netnih.gov The success of the radiofluorination depends heavily on the nature and position of the leaving group on the pyridine ring. nih.gov

Key factors for successful [¹⁸F]fluorination include:

Leaving Group: Excellent leaving groups are required to facilitate the nucleophilic attack by [¹⁸F]fluoride. While halogens can be used, nitro (-NO₂) and trialkylammonium (-NR₃⁺) groups are generally more effective and allow for milder reaction conditions. nih.govcardiff.ac.uk

Position of Substitution: Nucleophilic substitution is most efficient at the ortho- and para-positions relative to the ring nitrogen, which acts as an electron-withdrawing group. nih.gov Fluorination at the meta-position is significantly more difficult and often requires additional strong electron-withdrawing groups on the ring to achieve satisfactory yields. researchgate.netnih.gov

Reaction Conditions: Conventional heating or microwave irradiation can be used to accelerate the reaction. nih.gov Microwave heating, in particular, can significantly shorten reaction times to just a few minutes. nih.gov

A study on the synthesis of 5-[¹⁸F]fluoro-2-pyridinamine and 6-[¹⁸F]fluoro-2-pyridinamine reported [¹⁸F]fluoride incorporation yields ranging from 67% to 98% on various bromo- and nitro-substituted pyridinecarbonitrile and pyridinecarboxamide precursors. researchgate.net Notably, 5-bromo-2-pyridinecarbonitrile achieved nearly quantitative [¹⁸F]fluoride incorporation at the meta-position (5-position) after only 5 minutes of heating, demonstrating that with appropriate substrate activation, even challenging meta-fluorinations are feasible. researchgate.net

Precursor Design and Optimization for Radiolabeling

The rational design of the precursor molecule is critical for achieving high-yield, high-specificity radiolabeling with fluorine-18. Optimization focuses on enhancing the reactivity of the substitution site and simplifying the purification of the final radiolabeled product.

A highly effective strategy involves the use of quaternary ammonium (B1175870) salts, such as trimethylammonium or 1,4-diazabicyclo[2.2.2]octane (DABCO)-derived salts, as leaving groups. cardiff.ac.ukrsc.org These positively charged precursors exhibit excellent reactivity towards nucleophilic [¹⁸F]fluorination and offer the significant advantage of being easily separated from the neutral, radiolabeled product using simple solid-phase extraction (SPE) methods. cardiff.ac.uk

Recent advancements in precursor synthesis have utilized triflyl-pyridine intermediates to facilitate the preparation of these quaternary ammonium salts. rsc.orgresearchgate.net This approach has enabled the design of precursors that can be radiolabeled at room temperature or under mild heating (40°C), which is particularly beneficial for sensitive biomolecules like peptides. rsc.org

The table below outlines different precursor strategies for the [¹⁸F]fluorination of pyridine scaffolds.

| Precursor Type | Leaving Group | Typical Reaction Temp. | Advantages | Disadvantages |

| Halopyridine | -Br, -I, -Cl | 150-180°C | Commercially available | Requires high temperatures; lower reactivity |

| Nitropyridine | -NO₂ | 120-150°C | Good reactivity | Potential for side reactions |

| Quaternary Ammonium Salt | -N(CH₃)₃⁺, -DABCO⁺ | Room Temp - 120°C | Excellent reactivity; easy purification; mild conditions possible | Precursor synthesis can be complex |

| Diaryliodonium Salt | Aryl group | Moderate | Can fluorinate electron-rich rings | Regioselectivity can be an issue |

| Organoboron | -B(OH)₂ | 110°C | Tolerant of many functional groups | Requires copper mediator |

Mechanistic Investigations of Reactions Involving 6 Fluoro 5 Iodopyridin 2 Amine Scaffolds

Influence of Substituents on Reaction Pathways and Reactivity Profiles

The reactivity of the 6-fluoro-5-iodopyridin-2-amine scaffold is significantly influenced by its inherent electronic properties and can be further modulated by the nature of the reactants and catalysts. The pyridine (B92270) nitrogen, along with the fluorine atom, acts as an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Conversely, the amino group is an electron-donating group, which can influence the electron density of the ring.

The two halogen atoms exhibit distinct reactivity profiles. The carbon-iodine bond is weaker and more polarizable than the carbon-fluorine bond, making the iodine atom at the 5-position an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom at the 6-position, being highly electronegative, activates the C6 position for nucleophilic attack.

The nature of the nucleophile or coupling partner also plays a critical role in determining the reaction pathway. For instance, in palladium-catalyzed aminations, the steric and electronic properties of the incoming amine can influence the rate and efficiency of the C-N bond formation. mit.edu Similarly, in nucleophilic aromatic substitution reactions, the strength of the nucleophile is a key determinant of the reaction's feasibility and rate.

The table below summarizes the expected influence of different types of substituents on the reactivity of the this compound scaffold based on general principles of organic chemistry.

| Reaction Type | Substituent on Incoming Reagent | Expected Influence on Reactivity |

| Pd-catalyzed Cross-Coupling (at C5-I) | Electron-donating groups on the nucleophile | Generally increase reactivity by making the nucleophile more electron-rich and better able to coordinate with the metal center. |

| Electron-withdrawing groups on the nucleophile | Generally decrease reactivity by making the nucleophile less electron-rich. | |

| Sterically hindered groups on the nucleophile | Can decrease reaction rates due to steric hindrance around the catalytic center. mit.edu | |

| Nucleophilic Aromatic Substitution (at C6-F) | Strong nucleophiles (e.g., alkoxides, thiolates) | Favor the reaction by readily attacking the electron-deficient carbon at the C6 position. |

| Weak nucleophiles (e.g., alcohols, water) | Generally do not react unless under harsh conditions or with additional activation. |

Regioselectivity and Stereoselectivity in Amination and Substitution Reactions

Regioselectivity is a key consideration in the functionalization of dihalogenated pyridines like this compound. The differential reactivity of the C-I and C-F bonds allows for selective transformations. Palladium-catalyzed reactions, such as aminations, will preferentially occur at the more reactive C-I bond at the 5-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-F bond, which facilitates the oxidative addition step in the catalytic cycle.

In contrast, nucleophilic aromatic substitution reactions are more likely to occur at the C6 position, where the strong electron-withdrawing effect of the fluorine atom and the adjacent pyridine nitrogen stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. nih.govlibretexts.org The competition between substitution at the C5 and C6 positions can be controlled by the choice of reaction conditions. For example, using a palladium catalyst will favor substitution at the iodine, while strong nucleophiles in the absence of a catalyst will favor substitution at the fluorine.

A study on the amination of 2-fluoro-5-iodopyridine (B1304895) demonstrated that competition between the substitution of iodine (catalytic) and fluorine (non-catalytic) can occur, with the outcome depending on the reaction conditions and the nature of the amine. In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution was found to be influenced by the steric bulk of the 3-substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net Bulky substituents directed the incoming nucleophile to the less hindered 6-position. researchgate.net While not directly studying this compound, these findings suggest that the amino group at the 2-position will likely influence the regioselectivity of reactions at the adjacent C6 position.

Stereoselectivity is generally not a factor in these aromatic substitution reactions as the pyridine ring is planar and the intermediates are typically achiral, unless a chiral reagent or catalyst is employed.

The following table illustrates the predicted regioselectivity for different reaction types with this compound.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Fluoro-5-(substituted-amino)pyridin-2-amine | Preferential oxidative addition at the weaker C-I bond. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), no catalyst | 5-Iodo-6-methoxypyridin-2-amine | The C6 position is activated by the electron-withdrawing fluorine and pyridine nitrogen, stabilizing the Meisenheimer intermediate. masterorganicchemistry.comnih.gov |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. rsc.org For a molecule like this compound, computational studies can provide valuable insights into its reactivity and the pathways of its reactions.

DFT calculations can be used to determine the ground-state electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals. researchgate.net This information helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, calculations can quantify the partial positive charges on the carbon atoms attached to the halogens, providing a rationale for the observed regioselectivity in substitution reactions.

Furthermore, computational methods can be employed to model the entire reaction pathway, including the structures and energies of transition states and intermediates. rsc.org For palladium-catalyzed cross-coupling reactions, DFT can be used to investigate the energetics of the key steps in the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki coupling) or amine coordination, and reductive elimination. mit.edu This can help in understanding the role of ligands and other reaction parameters in controlling the efficiency of the reaction.

In the context of nucleophilic aromatic substitution, computational studies can model the formation and stability of the Meisenheimer intermediate. nih.gov By comparing the activation barriers for nucleophilic attack at the C5 and C6 positions, a theoretical prediction of the regioselectivity can be obtained. Such studies on related systems have confirmed that the presence of electron-withdrawing groups ortho and para to the leaving group significantly lowers the activation energy for the formation of the Meisenheimer complex. libretexts.org

While specific computational studies on this compound are not widely published, the principles derived from studies on similar halogenated pyridines and other aromatic systems are directly applicable. researchgate.net These computational approaches offer a complementary perspective to experimental studies and are invaluable for designing new reactions and optimizing existing ones.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

6-Fluoro-5-iodopyridin-2-amine as a Versatile Synthetic Building Block

In synthetic organic chemistry, the primary value of this compound lies in its capacity to act as a "building block." This term refers to a molecule that can be readily incorporated into a larger, more complex structure through a series of predictable chemical reactions. The presence of multiple, distinct reactive sites on the molecule—the iodine atom, the fluorine atom, and the amino group—allows for selective and sequential chemical modifications.

The synthesis of complex heterocyclic compounds is a cornerstone of modern organic chemistry, largely because these structures are prevalent in nature and form the basis of many pharmaceuticals. nih.gov this compound is an important precursor for such syntheses due to the reactivity of the carbon-iodine bond. This bond is particularly amenable to participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key reactions involving this building block include:

Cross-Coupling Reactions: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods are fundamental for linking the pyridine (B92270) core to other aromatic or aliphatic fragments, thereby constructing intricate molecular architectures. The compound's structure is well-suited for these transformations, which are essential for building complex molecules in medicinal chemistry. myskinrecipes.com

Cyclization Reactions: The amino group, in conjunction with reactions at the iodo-substituted position, can be used to build fused ring systems. For instance, after coupling a suitable reaction partner at the 5-position, the 2-amino group can act as a nucleophile to form an adjacent heterocyclic ring, leading to the creation of bicyclic and polycyclic systems like pyridopyrimidines.

The term "polyfunctional" refers to a molecule containing several different functional groups. This compound is inherently polyfunctional, and its utility extends to the synthesis of other, more elaborate fluoropyridine derivatives. researchgate.net The distinct reactivity of each functional group allows chemists to modify one site while leaving the others intact.

For example:

The iodine atom can be replaced through coupling reactions as mentioned above.

The amino group can be acylated, alkylated, or used as a directing group for other reactions.

The fluorine atom, while generally less reactive towards substitution than iodine, can be replaced under specific nucleophilic aromatic substitution (SNAr) conditions, particularly if the ring is further activated. researchgate.net

This selective reactivity allows for the systematic construction of a library of diverse fluoropyridine derivatives, where each derivative possesses a unique combination of functional groups tailored for specific applications. smolecule.com

Development of Biologically Active Compounds via this compound and its Analogs

In medicinal chemistry, the fluoropyridine motif is a "privileged structure," meaning it is frequently found in compounds that exhibit biological activity. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a potential drug molecule.

This compound and its close analogs serve as key intermediates in the synthesis of novel drug candidates. myskinrecipes.comsmolecule.com Its structure can act as a pharmacophore, which is the essential part of a molecule responsible for its biological activity. It is a recognized building block in the synthesis of therapeutic agents for treating a range of diseases, particularly in the fields of oncology and infectious diseases. smolecule.com

Many modern cancer therapies are designed to inhibit specific enzymes that are overactive in tumor cells. Compounds containing the fluoropyridine scaffold have shown promise as inhibitors of protein kinases, a class of enzymes often implicated in cancer progression. Research has indicated that compounds structurally similar to this compound are investigated for their potential as tyrosine kinase inhibitors, which are crucial in halting tumor growth and proliferation. smolecule.com The table below lists examples of drug classes and molecular targets where such pyridine-based scaffolds are relevant.

| Therapeutic Target Class | Specific Enzyme Example | Role of Pyridine Scaffold |

|---|---|---|

| Tyrosine Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Forms part of the core structure that binds to the ATP pocket of the kinase. |

| Serine/Threonine Kinase Inhibitors | BRAF Kinase | Acts as a central scaffold for orienting other functional groups to achieve potent and selective inhibition. |

| Cell Cycle Kinase Inhibitors | Cyclin-Dependent Kinases (CDKs) | Provides a rigid core from which substituents can interact with specific amino acid residues in the enzyme's active site. |

The pyridine nucleus is a common feature in many compounds developed to combat microbial and viral infections. nih.gov Derivatives synthesized from precursors like this compound have been explored for their activity against various pathogens. smolecule.com The incorporation of both fluorine and a halogen like iodine can modulate the electronic properties and lipophilicity of the final compound, potentially enhancing its ability to penetrate microbial cell walls or inhibit viral enzymes. The table below shows examples of pyridine derivatives that have been studied for their antimicrobial properties, illustrating the type of activity sought from molecules built using such scaffolds.

| Compound Class | Organism | Type of Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, E. coli, C. albicans | Antibacterial and Antifungal | nih.gov |

| Isonicotinic acid hydrazide derivatives | B. subtilis, P. aeruginosa | Antibacterial | nih.gov |

| Izoxazole-pyridone derivatives | S. pneumoniae, K. pneumonia | Antibacterial | nih.gov |

Intermediate in Pharmaceutical Agent Synthesis

Neuroprotective Agents

The 2-aminopyridine (B139424) scaffold, a core component of this compound, is a recognized pharmacophore in the design of neuroprotective agents. Derivatives of 2-aminopyridine have been investigated for their potential to treat neurodegenerative conditions such as Parkinson's disease. researchgate.netnih.gov For instance, the 2-aminopyridine structure is a known inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase that is a therapeutic target for Parkinson's disease. researchgate.netnih.gov

Furthermore, related aminopyridine compounds have shown promise in models of other neurological conditions. For example, certain derivatives of 4-aminopyridine have demonstrated protective effects against cuprizone-induced demyelination in mice, a model often used to study multiple sclerosis. nih.gov These compounds were found to improve memory processes and preserve mature oligodendrocytes. nih.gov While direct studies on this compound are not prevalent, its core structure is integral to compounds explored for neuroprotective and neuroreparative properties. The fluorine and iodine atoms on the pyridine ring could be leveraged to modulate properties such as blood-brain barrier penetration and target binding affinity.

| Compound Class | Therapeutic Target/Model | Potential Indication |

| 2-Aminopyridine Derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease researchgate.netnih.gov |

| 2-Aminopyridine Derivatives | Neuronal nitric oxide synthase (nNOS) | Neurodegenerative Diseases nih.gov |

| 4-Aminopyridine Derivatives | Cuprizone-induced Demyelination | Multiple Sclerosis nih.gov |

Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging

The structure of this compound makes it an attractive precursor for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) ([¹⁸F]) being the most commonly used isotope in clinical PET. radiologykey.com

The presence of an iodine atom on the pyridine ring is particularly significant. Iodinated aromatic compounds are frequently used as precursors for radiofluorination. escholarship.org The carbon-iodine bond can be readily converted to a carbon-tin bond (e.g., a trimethylstannyl group), which can then undergo a copper-mediated radiofluorination reaction to introduce the [¹⁸F]fluoride ion. This method is a cornerstone in the synthesis of many PET tracers.

A notable example of a PET tracer synthesized from a fluoropyridine precursor is [¹⁸F]DCFPyL, a widely used agent for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. nih.govradiologykey.com The synthesis of such tracers highlights the utility of halogenated pyridine scaffolds in developing novel PET imaging agents. The this compound molecule could therefore serve as a key starting material for a new class of PET probes, where the iodine at the 5-position is replaced with ¹⁸F to create a radiotracer for imaging various biological targets.

| Precursor Feature | Radiosynthesis Reaction | Application | Example Tracer |

| Iodinated Pyridine | Stannylation followed by Copper-mediated [¹⁸F]Fluorination | PET Imaging | [¹⁸F]DCFPyL nih.govradiologykey.com |

Role in Biological Imaging and Molecular Probe Design

Beyond PET, this compound is a potential building block for a broader range of molecular imaging probes. A molecular probe typically consists of a targeting moiety that binds to a specific biological molecule and a signaling component that can be detected.

The 2-aminopyridine portion of the molecule can act as the targeting moiety, given its ability to interact with various biological targets, including enzymes like kinases. researchgate.net The fluorine and iodine atoms serve as versatile chemical handles for attaching signaling components, such as fluorescent dyes or other reporter groups. The unique electronic properties conferred by the fluorine atom can also influence the binding affinity and selectivity of the resulting probe.

The design of effective molecular probes requires a balance of properties, including high specificity for the target and a high signal-to-background ratio. The ability to easily modify the this compound structure through reactions at the amino group or the halogen positions allows for the systematic optimization of these properties. This makes it a valuable platform for developing novel probes for various imaging modalities used in preclinical research and potentially in clinical diagnostics.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold offers multiple points for chemical modification to conduct systematic SAR studies.

Based on research into related 2-aminopyridine derivatives, several structural features are critical for biological activity.

The 2-Amino Group: This group is often a key interaction point, forming hydrogen bonds with target proteins. Modifications at this position can significantly impact binding affinity.

Substituents on the Ring: The fluorine and iodine atoms at the 6- and 5-positions, respectively, are key points for SAR exploration. Replacing these halogens with other groups (e.g., hydrogen, alkyl, aryl) can provide insights into the steric and electronic requirements for optimal activity. For instance, in studies of 2-aminopyridine-based LRRK2 inhibitors, modifications around the pyridine core led to significant improvements in potency and selectivity. researchgate.netnih.gov Similarly, SAR studies on 2-aminopyridine inhibitors of neuronal nitric oxide synthase (nNOS) have shown that the nature and position of substituents are crucial for achieving high affinity and selectivity. nih.gov

The table below summarizes hypothetical modification points on the this compound scaffold and their potential impact on biological activity, based on general principles from related compound series.

| Modification Site | Potential Modifications | Potential Impact on Activity |

| 2-Amino Group | Alkylation, Acylation, Arylation | Alter hydrogen bonding capacity, steric interactions, and lipophilicity. |

| 5-Iodo Group | Replacement with H, other halogens, alkyl, aryl, or cyano groups | Modulate steric bulk, electronics, and provide points for further chemical elaboration. |

| 6-Fluoro Group | Replacement with H, other halogens, or methoxy groups | Fine-tune electronic properties and metabolic stability. |

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques that probe the interaction of electromagnetic radiation with matter are indispensable for determining the intricate three-dimensional arrangement of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) stand as cornerstone methodologies for the structural analysis of 6-Fluoro-5-iodopyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to verify the specific arrangement of substituents on the pyridine (B92270) ring, a concept known as regiochemistry.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The number of signals, their splitting patterns (multiplicity), and their integration values correspond to the different types of protons and their neighboring atoms. The characteristic chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating amino group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the pyridine ring. The presence of the fluorine atom also introduces carbon-fluorine coupling constants, which can further aid in structural confirmation.

While specific, publicly available, detailed spectral data with assigned chemical shifts and coupling constants for this compound is limited in the current body of literature, the expected patterns can be inferred from the analysis of structurally similar compounds.

Table 1: Anticipated NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Varies for aromatic protons | Doublet, Singlet (broad) | J(H,H), J(H,F) |

| ¹³C | Varies for aromatic carbons | Singlet, Doublet | J(C,F) |

Note: The actual chemical shifts and coupling constants would need to be determined from experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, C=C and C=N ring stretching vibrations, and the C-F and C-I stretches.

FT-Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations of non-polar bonds. The FT-Raman spectrum can provide additional information on the pyridine ring vibrations and the carbon-halogen bonds.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretching | 3500-3300 | 3500-3300 |

| C-H Aromatic Stretching | 3100-3000 | 3100-3000 |

| C=C/C=N Ring Stretching | 1600-1450 | 1600-1450 |

| N-H Bending | 1650-1580 | 1650-1580 |

| C-F Stretching | 1250-1000 | 1250-1000 |

| C-I Stretching | 600-500 | 600-500 |

Chromatographic and Mass Spectrometric Applications in Compound Analysis

To ensure the purity of a synthesized compound and to further confirm its molecular weight and fragmentation pattern, chromatographic and mass spectrometric techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reverse-phase HPLC method would typically be used. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by the area percentage of the main peak in the chromatogram, with a purity of ≥98% often being a target for research-grade materials.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. In ESI-MS, the analysis would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. For this compound (C₅H₄FIN₂), the expected monoisotopic mass of the neutral molecule is approximately 237.94 g/mol . Therefore, the ESI-MS spectrum should exhibit a significant peak at m/z 238.95.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern can provide valuable clues about the connectivity of the atoms within the molecule.

Table 3: Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound

| Technique | Parameter | Typical Value/Method |

| HPLC | Column | C18 |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with additives | |

| Detection | UV at a specific wavelength (e.g., 254 nm) | |

| ESI-MS | Ionization Mode | Positive |

| Expected Molecular Ion Peak [M+H]⁺ | m/z ≈ 238.95 |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency and Sustainability

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the preparation and functionalization of 6-Fluoro-5-iodopyridin-2-amine and its analogs.

A significant area of exploration will be the development of novel catalytic systems. While palladium-catalyzed cross-coupling reactions at the iodine position are established, the exploration of alternative, more sustainable metal catalysts such as nickel is a promising avenue. acs.org Nickel catalysis, for instance, could offer different reactivity and selectivity profiles, potentially enabling new types of bond formations. Furthermore, research into photocatalytic and electrocatalytic methods could provide milder reaction conditions, reducing energy consumption and waste generation.

Moreover, cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant approach to rapidly increase molecular complexity from simple precursors. researchgate.net Future work could focus on designing cascade sequences that utilize the unique reactivity of the fluoro and iodo substituents on the this compound scaffold.

Discovery and Characterization of New Biological Activities for this compound Derivatives

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore present in numerous biologically active compounds. researchgate.net Derivatives of this compound are therefore prime candidates for the discovery and development of new therapeutic agents.

Future research will likely target a broad range of biological targets. Given the prevalence of the 2-aminopyridine scaffold in neuroscience, derivatives of this compound could be investigated as novel inhibitors of enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease, or as neuronal nitric oxide synthase (nNOS) inhibitors for various neurological conditions. researchgate.netnih.gov The fluorine substituent can enhance blood-brain barrier permeability, a desirable property for centrally acting drugs. nih.gov

The antimicrobial potential of pyridine (B92270) derivatives is another area ripe for exploration. nih.gov With the rise of multidrug-resistant pathogens, there is an urgent need for new classes of antibiotics. nih.gov Derivatives of this compound could be screened against a panel of clinically relevant bacteria and fungi to identify novel antimicrobial leads.

Furthermore, the field of oncology presents numerous opportunities. The pyridine scaffold is a key component of many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival. The diverse substitution possibilities allow for fine-tuning of the molecule's shape and electronic properties to achieve high potency and selectivity for the target kinase.

Advanced Computational Modeling for Compound Design and Biological Activity Prediction

Advanced computational methods are set to revolutionize the design and discovery of novel derivatives of this compound. These in silico techniques can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of compounds with the highest probability of success.

A key area of future research is the application of machine learning (ML) and deep learning algorithms. researchgate.netnih.gov These models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel, untested compounds. mdpi.com Specifically for this compound, a multimodal deep learning model could be developed to predict how different substitutions at the iodo and amino positions, in conjunction with the existing fluorine atom, will impact bioactivity. nih.gov Such models can help to understand the complex structure-activity relationships and guide the design of more potent and selective molecules. jmpas.com

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a valuable tool. By correlating the physicochemical properties of a series of derivatives with their biological activity, QSAR models can provide insights into the key molecular features required for a desired therapeutic effect. This information can then be used to rationally design new analogs with improved properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Fluoro-5-iodopyridin-2-amine, and how can purity be validated?

- Methodology :

- Synthesis : Utilize halogen-exchange reactions or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example, iodination of 6-fluoro-5-bromopyridin-2-amine via Ullmann-type coupling with CuI or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with appropriate boron reagents) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures.

- Validation :

- HPLC : Confirm ≥98% purity using a C18 column with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z 269.91 (C₅H₄FIN₂) .

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., absence of regioisomers at C5-I and C6-F positions).

Q. How can the reactivity of the iodine substituent in this compound be leveraged for further functionalization?

- Methodology :

- Cross-Coupling : Pd(PPh₃)₄-mediated reactions (e.g., Heck, Sonogashira) to replace iodine with aryl/alkynyl groups. Use DME:H₂O (10:1) at 150°C for 1–2 hours .

- Photoredox Catalysis : Radical-based fluorination or arylation under blue LED irradiation with [Ir(ppy)₃] catalyst .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substitution reactions involving this compound?

- Methodology :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict activation barriers for substitution at C5-I vs. C6-F. Prioritize iodine due to lower electronegativity and larger atomic radius .

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent undesired side reactions during iodination/fluorination steps.

Q. How does the electronic environment of this compound influence its coordination chemistry with transition metals?

- Methodology :

- Ligand Screening : Test metal complexes (e.g., CuI, PdCl₂) in THF at 60°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.

- X-ray Crystallography : Resolve crystal structures to analyze bond lengths/angles (e.g., I–M vs. F–M interactions). Reference analogs like bis[(6-methylpyridin-2-yl)methyl]amine for comparison .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Case Study :

- Contradiction : Discrepancies in ¹⁹F NMR chemical shifts due to solvent polarity or concentration effects.

- Resolution : Standardize measurements in deuterated DMSO at 25°C. Compare with literature data for 3,5-difluoro-4-methylpyridin-2-amine (δ = -120 to -125 ppm) .

Key Research Gaps

- Limited data on in vivo stability or metabolic pathways (critical for pharmaceutical applications).

- Mechanistic studies on fluorine-iodine electronic interactions in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。